

NDI-091143 Technical Support Center

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Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514

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Welcome to the technical support center for **NDI-091143**, a potent, allosteric inhibitor of ATP-citrate lyase (ACLY). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of **NDI-091143** in experimental settings. A primary focus of this guide is to address the known cell permeability issues associated with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm not observing any effect of **NDI-091143** in my whole-cell assay, even at high concentrations. Is the compound inactive?

A1: It is unlikely that the compound is inactive, given its high potency in biochemical assays. The most probable reason for the lack of activity in your cell-based assay is the poor cell permeability of **NDI-091143**. Several sources in the literature confirm that while **NDI-091143** is a potent inhibitor of the ACLY enzyme, it does not readily cross intact cell membranes.

Troubleshooting Steps:

- **Confirm Compound Potency in a Cell-Free System:** Before proceeding with cellular assays, it is crucial to verify the activity of your batch of **NDI-091143** using a cell-free assay, such as a biochemical assay with purified ACLY enzyme or a cell lysate-based assay. This will confirm that the compound itself is active.

- **Switch to a Permeabilized Cell or Cell-Free Assay:** For target engagement and mechanism of action studies, consider using permeabilized cells or a cell lysate. This bypasses the need for the compound to cross the cell membrane.
- **Review Your Experimental Design:** If a whole-cell assay is essential, you may need to consider alternative, cell-permeable ACLY inhibitors. However, if you must use **NDI-091143**, be aware that any observed effects at very high concentrations might be off-target or due to minor, inefficient uptake.

Q2: What is the recommended solvent and storage condition for **NDI-091143**?

A2: **NDI-091143** is soluble in DMSO.^{[1][2][3]} For in vitro experiments, stock solutions are typically prepared in DMSO. It is recommended to store the solid compound at -20°C for long-term storage.^[1] Stock solutions in DMSO can be stored at -80°C.^{[1][3]} To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.^{[1][3]}

Q3: How can I prepare **NDI-091143** for in vivo studies?

A3: Several formulations for in vivo administration have been reported. One common formulation involves a mixture of DMSO, PEG300, Tween 80, and saline.^[2] Another option is a suspension in CMC-Na.^[1] The choice of formulation will depend on the route of administration and the specific requirements of your animal model.

Q4: Are there any known cell-permeable alternatives to **NDI-091143**?

A4: Yes, other ACLY inhibitors with reported cell permeability are available. For instance, BMS-303141 is described as a cell-permeable ACLY inhibitor. When choosing an alternative, it is important to consider its potency, selectivity, and mechanism of action in the context of your experimental goals.

Quantitative Data Summary

The following tables summarize the key quantitative data for **NDI-091143** based on available literature.

Table 1: In Vitro Potency of **NDI-091143**

Parameter	Value	Assay Condition
IC50	2.1 nM	ADP-Glo assay with human ACLY[1][2][4]
Ki	7.0 nM	Competitive inhibition vs. citrate[5]
Kd	2.2 nM	Surface Plasmon Resonance (SPR)[4][5]

Table 2: Solubility of **NDI-091143**

Solvent	Solubility	Notes
DMSO	~100 mg/mL (~220.34 mM)	[4]
Water	Insoluble	[1]
Ethanol	Limited solubility	[1]

Experimental Protocols

Protocol 1: Cell-Free ACLY Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from the methodology used to determine the IC50 of **NDI-091143**.[\[1\]](#)
[\[2\]](#)

Materials:

- Recombinant human ACLY enzyme
- **NDI-091143**
- ATP
- Citrate
- Coenzyme A

- ADP-Glo™ Kinase Assay kit (Promega)
- Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and DTT)
- 384-well plates

Procedure:

- Prepare a serial dilution of **NDI-091143** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- In a 384-well plate, add the ACLY enzyme, citrate, and coenzyme A in assay buffer.
- Add the diluted **NDI-091143** or DMSO (vehicle control) to the wells.
- Initiate the enzymatic reaction by adding ATP.
- Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
- Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each **NDI-091143** concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell Lysate ACLY Activity Assay

This protocol allows for the assessment of **NDI-091143** activity on endogenous ACLY in a more physiological context without the barrier of the cell membrane.

Materials:

- Cultured cells of interest
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- **NDI-091143**

- Substrates for ACLY reaction (ATP, citrate, coenzyme A)
- Assay buffer
- Method for detecting a product of the ACLY reaction (e.g., a coupled enzyme assay to measure oxaloacetate or acetyl-CoA)
- 96-well plate

Procedure:

- Culture and harvest your cells of interest.
- Lyse the cells in ice-cold lysis buffer.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of the lysate.
- In a 96-well plate, add a standardized amount of cell lysate to each well.
- Add serially diluted **NDI-091143** or vehicle control (DMSO) to the wells.
- Pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.
- Initiate the reaction by adding the ACLY substrates (ATP, citrate, coenzyme A) in assay buffer.
- Incubate at 37°C for a defined period.
- Measure the formation of the reaction product using a suitable detection method.
- Calculate the inhibitory effect of **NDI-091143** on ACLY activity in the lysate.

Protocol 3: Clonogenic Survival Assay

This assay can be used to assess the long-term effects of a compound on the ability of single cells to form colonies. While **NDI-091143** has poor permeability, some studies have reported effects in long-term assays, possibly due to slow uptake or other factors.^[1]

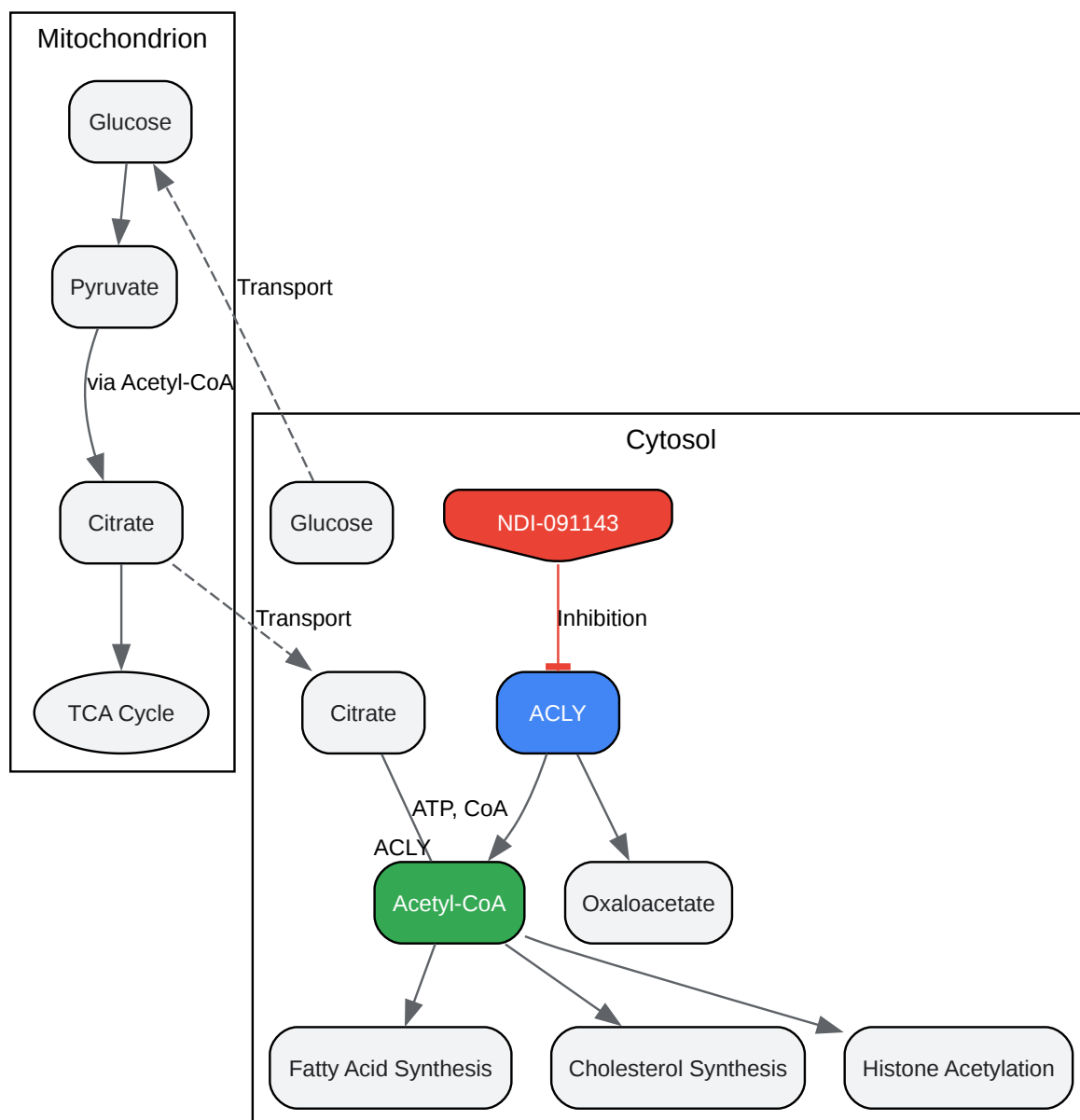
Materials:

- Cell line of interest
- Complete cell culture medium
- **NDI-091143**
- 6-well plates
- Crystal violet staining solution
- 4% paraformaldehyde

Procedure:

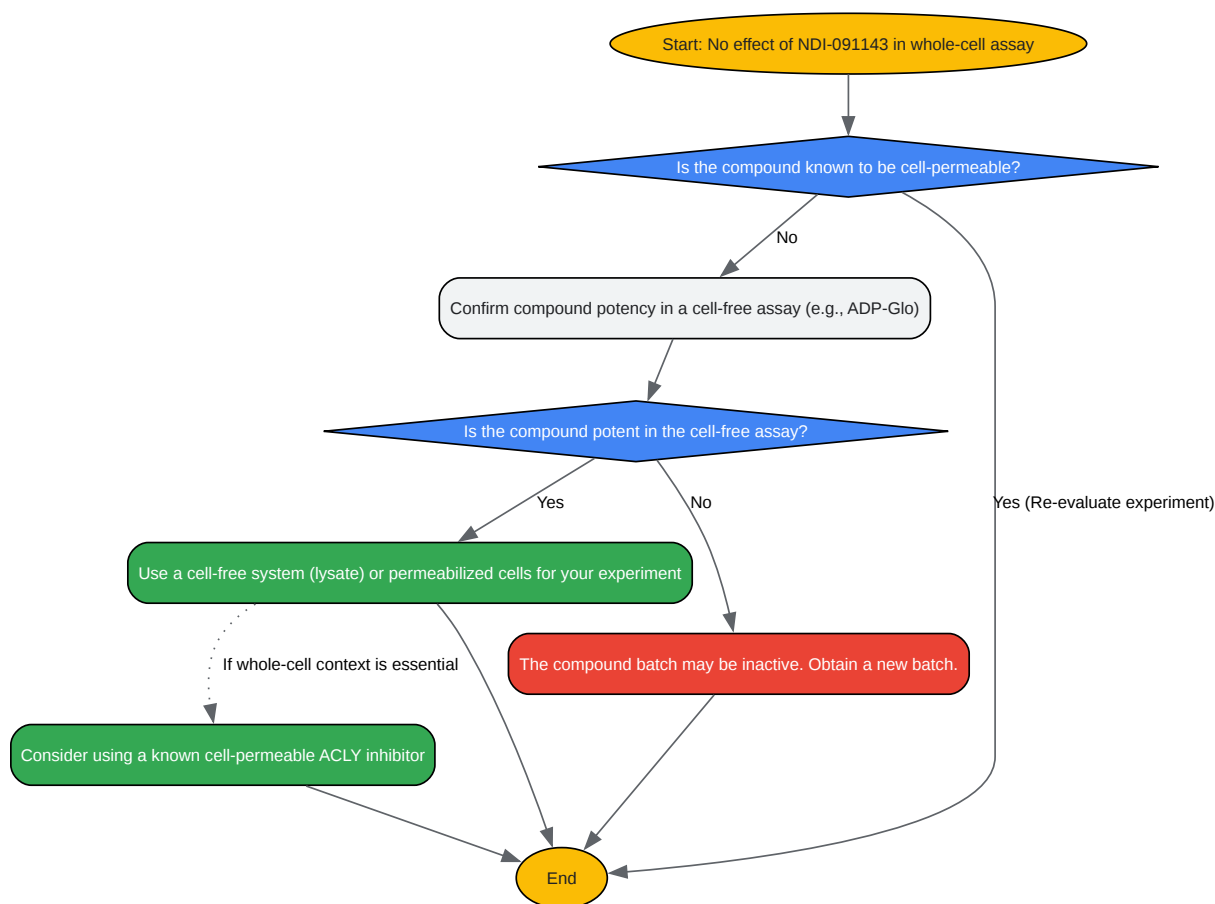
- Seed cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to attach overnight.
- Treat the cells with a range of concentrations of **NDI-091143** or vehicle control.
- Incubate the plates for 10-14 days, allowing colonies to form.
- After the incubation period, wash the plates with PBS.
- Fix the colonies with 4% paraformaldehyde.
- Stain the colonies with crystal violet solution.
- Wash the plates with water and allow them to air dry.
- Count the number of colonies (typically defined as >50 cells) in each well.
- Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Visualizations



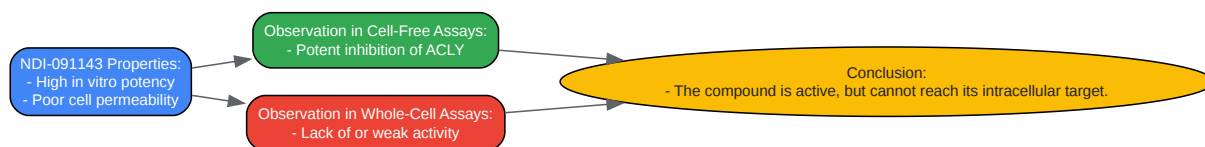
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Caption: The ACLY signaling pathway, illustrating the central role of ACLY in converting citrate to acetyl-CoA for various biosynthetic pathways and the inhibitory action of **NDI-091143**.



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Caption: A troubleshooting workflow for researchers encountering a lack of efficacy with **NDI-091143** in cell-based assays.



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